(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one
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Overview
Description
(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[45]deca-2,6-dien-8-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the spirocyclic core, followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one include other spirocyclic molecules with comparable structural features. Examples include:
- Spiro[4.5]decanes
- Spiro[4.5]nonanes
- Spiro[4.5]undecanes
Uniqueness
The uniqueness of (5R)-2,6,10,10-Tetramethyl-1-oxaspiro[45]deca-2,6-dien-8-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
188745-87-1 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3/t13-/m0/s1 |
InChI Key |
PYBOFDINXIGETR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC[C@]2(O1)C(=CC(=O)CC2(C)C)C |
Canonical SMILES |
CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C |
Origin of Product |
United States |
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